Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate
Description
Properties
CAS No. |
30192-45-1 |
|---|---|
Molecular Formula |
C10H8Cl2N2O2 |
Molecular Weight |
259.09 g/mol |
IUPAC Name |
ethyl 5,6-dichloro-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)9-13-7-3-5(11)6(12)4-8(7)14-9/h3-4H,2H2,1H3,(H,13,14) |
InChI Key |
OKMWUIJSVITHHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=CC(=C(C=C2N1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Core Formation: Cyclization to Benzimidazole-2-one Intermediate
The synthesis begins with the formation of the benzimidazole core. A key intermediate, 5,6-dichlorobenzimidazole-2-one, is prepared by cyclizing 4,5-dichloro-o-phenylenediamine with carbonyl di-imidazole. This cyclization reaction forms the bicyclic benzimidazole ring system with chlorine atoms at positions 5 and 6:
- Reaction:
4,5-dichloro-o-phenylenediamine + carbonyl di-imidazole → 5,6-dichlorobenzimidazole-2-one
This method is advantageous compared to traditional cyclization methods, offering better yields and avoiding toxic reagents such as cyanogen bromide.
Esterification to Introduce the Ethyl Carboxylate Group
Following the formation of the benzimidazole-2-one intermediate, esterification is performed to install the ethyl carboxylate moiety at position 2. This is typically achieved by reacting the intermediate with ethyl chloroformate or analogous reagents, converting the carbonyl group into an ethyl ester:
- Reaction:
5,6-dichlorobenzimidazole-2-one + ethyl chloroformate → this compound
This step is critical to impart the compound with its characteristic ester functionality, which influences its pharmacokinetic properties.
Detailed Synthetic Route Summary and Data Table
| Step No. | Reaction Description | Reactants | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization to benzimidazole-2-one | 4,5-dichloro-o-phenylenediamine | Carbonyl di-imidazole, mild heating | 5,6-dichlorobenzimidazole-2-one | Efficient, avoids toxic reagents |
| 2 | Esterification | 5,6-dichlorobenzimidazole-2-one | Ethyl chloroformate, base (e.g., triethylamine) | This compound | Introduces ethyl ester group |
| 3 | Optional Halogenation | 5,6-dichlorobenzimidazole-2-one | Phosphorus oxybromide (POBr₃) | 2-bromo-5,6-dichlorobenzimidazole | For further derivatization |
Research Discoveries and Reaction Insights
Advantages of Cyclization with Carbonyl Di-imidazole
The use of carbonyl di-imidazole for cyclizing 4,5-dichloro-o-phenylenediamine has been reported to enhance yield and selectivity for the benzimidazole-2-one intermediate. This method circumvents the use of hazardous reagents and provides a cleaner reaction profile.
Halogen Substitution Reactivity
The chlorine atoms at positions 5 and 6 are electron-withdrawing and increase the compound's lipophilicity, which is beneficial for membrane permeability. These halogens can also be displaced by nucleophiles such as amines or thiols to create derivatives with varied biological activities.
Application in Drug Design
The benzimidazole scaffold, especially with 5,6-dichloro substitution, has been exploited in kinase inhibitor design targeting cancer pathways such as BRAF and VEGFR-2. The preparation methods of this compound provide a versatile platform for synthesizing such derivatives.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atoms in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzimidazole derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
While a specific, detailed article focusing solely on the applications of "Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate" with comprehensive data tables and case studies is not available within the provided search results, the information below describes relevant aspects of benzimidazole derivatives and their applications, as well as methods for synthesizing related compounds:
Benzimidazole Derivatives: Significance and Applications
Benzimidazoles and their derivatives are important therapeutic agents with antiulcer, analgesic, and anthelmintic properties . They also show potential as inhibitors of various enzymes and kinases, suggesting applications in cancer therapy .
Synthesis of Benzimidazoles
- Cyclization: 5,6-dichlorobenzimidazole-2-one can be prepared by cyclizing 4,5-dichloro-o-phenylenediamine with carbonyl di-imidazole .
- Reaction with Phosphorous Oxybromide: 2-bromo-5,6-dichlorobenzimidazole can be synthesized by reacting 5,6-dichlorobenzimidazole-2-one with phosphorous oxybromide .
Applications of Substituted Benzimidazoles
- EGFR Inhibitors: Certain benzimidazole derivatives have been identified as inhibitors of EGFR, HER2, PDGFR-b, and VEGFR2, which are relevant targets in cancer therapy . Compound 5a (2-chloro- N-(2- p-tolyl-1 H-benzo[ d]imidazole-5-yl)acetamide) is a multi-target RTK inhibitor against EGFR, VEGFR-2 and PDGFR .
- RAF Kinase Inhibitors: Compounds 18 and 27 are RAF kinase inhibitors, with activity against the B-RAF V600E oncogenic protein, which is elevated in skin and colon cancers .
- dCTPase Inhibitors: Modified benzimidazoles can inhibit dCTPase activity, with potential applications in treating carcinomas .
Arsenic Exposure
- Managing Arsenic Risks: Exposure to arsenic can lead to various health issues, including cancer. Systems biology approaches are used to understand the mechanisms of arsenic-induced carcinogenicity .
- Health Effects of Arsenic: Chronic arsenic exposure is associated with various cancers and diseases. Research is being conducted on reagents that can ameliorate the effects of arsenic exposure in vivo .
Mechanism of Action
The mechanism of action of Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzimidazole nucleus allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of viral replication, cancer cell growth, and bacterial proliferation .
Comparison with Similar Compounds
Research Implications
- Medicinal Chemistry: Dichloro and dicyano benzimidazole derivatives are promising scaffolds for kinase inhibitors or antimicrobial agents, with substitution patterns dictating target selectivity .
- Materials Science: Cyano-substituted analogues may serve as precursors for conductive polymers due to their electron-deficient cores .
- Synthetic Chemistry : Ethyl carboxylate esters balance reactivity and stability, making them versatile intermediates for further functionalization .
Biological Activity
Ethyl 5,6-dichlorobenzimidazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives, including this compound, have been extensively studied for their pharmacological properties. They are known to exhibit a range of activities such as antiviral , antimicrobial , anticancer , and anti-inflammatory effects. The structural features of benzimidazoles allow them to interact with various biological targets, making them versatile in therapeutic applications .
This compound acts through multiple mechanisms:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit the activity of key enzymes involved in cellular processes. For instance, it can inhibit dCTPase activity, which is crucial in nucleotide metabolism and has implications in cancer therapy .
- Topoisomerase Inhibition : Benzimidazole derivatives often function as topoisomerase inhibitors. This compound has demonstrated the ability to interfere with DNA replication by stabilizing the topoisomerase-DNA complex, leading to increased apoptosis in cancer cells .
- Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest at the G2/M phase, which is critical for preventing the proliferation of cancer cells .
Therapeutic Applications
This compound shows promise in various therapeutic areas:
- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including K562 (leukemia) and HepG-2 (hepatocellular carcinoma). The IC50 values reported for these activities are approximately 2.68 μmol/L and 8.11 μmol/L respectively .
- Antiviral Properties : Research has also explored its antiviral potential, particularly against viral infections where nucleoside analogs are effective .
Table 1: Biological Activity Summary
Case Study: Anticancer Activity
In a study assessing the anticancer properties of this compound, researchers found that the compound effectively induced apoptosis in K562 cells through intrinsic pathways. The mechanism involved the activation of caspases and subsequent DNA fragmentation . This highlights its potential as a lead compound for developing new anticancer therapies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions starting from substituted benzimidazole precursors. For example, cyclocondensation of 5,6-dichloro-1H-benzimidazole-2-carboxylic acid with ethyl chloroformate under basic conditions (e.g., triethylamine in anhydrous THF at 0–5°C) is common . Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., DMAP vs. pyridine). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the ester .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of the compound?
- Methodology :
- 1H/13C-NMR : The ester carbonyl (C=O) appears at ~165–170 ppm in 13C-NMR. Aromatic protons in the dichlorinated benzimidazole ring show distinct splitting patterns (e.g., doublets for H-4 and H-7 due to adjacent Cl atoms) .
- IR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O stretch) and 750–800 cm⁻¹ (C-Cl vibrations) validate functional groups .
Q. What solvent systems are suitable for recrystallization, and how do they affect crystal morphology?
- Methodology : Ethanol/water mixtures (4:1 v/v) are effective for recrystallization. Polar aprotic solvents (e.g., DMSO) may induce needle-like crystals, while toluene/ethyl acetate mixtures yield blocky crystals. Solvent choice impacts hydrogen-bonding networks and π-π stacking, as observed in X-ray diffraction studies .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodology : SHELX programs (e.g., SHELXL) refine crystal structures by analyzing diffraction data. For example, Cl···Cl interactions (3.3–3.5 Å) and torsional angles between the benzimidazole core and ester group can be quantified. Disordered solvent molecules in the lattice require iterative refinement using PART instructions in SHELXL .
Q. What strategies mitigate contradictions in biological activity data across studies?
- Methodology : Discrepancies in IC50 values (e.g., enzyme inhibition assays) often arise from assay conditions. Standardize protocols:
- Use uniform solvent systems (e.g., DMSO concentration ≤1% v/v to avoid cytotoxicity).
- Validate purity via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .
- Employ positive controls (e.g., known kinase inhibitors) to calibrate activity thresholds .
Q. How do computational methods (DFT, MD simulations) predict reactivity and stability?
- Methodology :
- DFT : Calculate HOMO-LUMO gaps (B3LYP/6-31G* level) to assess electrophilic/nucleophilic sites. The ester group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity at the benzimidazole N1 position .
- MD Simulations : Simulate solvation dynamics in water/ethanol to predict aggregation tendencies. Radial distribution functions (RDFs) for Cl⁻ ions near the dichloro substituents reveal preferential solvation .
Critical Analysis of Evidence
- Structural refinement via SHELX is well-documented , but discrepancies in crystallographic data (e.g., solvent inclusion) require rigorous validation.
- GC-MS protocols from ethyl acetate extracts are adaptable for purity analysis but may lack resolution for polar derivatives.
- Synthetic methods in and are reproducible but may require scaling adjustments for high-throughput applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
